



Application Note: Quantification of 8-Prenylchrysin in Biological Samples using HPLC-MS/MS

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Compound of Interest				
Compound Name:	8-Prenylchrysin			
Cat. No.:	B15573101	Get Quote		

Introduction

8-Prenylchrysin is a prenylated flavonoid derived from chrysin, a natural compound found in honey, propolis, and various plants. The addition of a prenyl group can significantly enhance the biological activity of flavonoids. **8-Prenylchrysin** has garnered interest for its potential pharmacological properties, including anticancer and neuroprotective effects. Accurate and sensitive quantification of **8-Prenylchrysin** in biological matrices is essential for pharmacokinetic studies, drug metabolism research, and preclinical development.

This application note details a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of **8-Prenylchrysin** in biological samples such as plasma and serum.

Principle of the Method

This method employs HPLC to chromatographically separate **8-Prenylchrysin** from endogenous matrix components. Following separation, the analyte is ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The high selectivity of MRM is achieved by monitoring a specific precursor-to-product ion transition, ensuring accurate quantification and high sensitivity.



Experimental Protocols Sample Preparation (Liquid-Liquid Extraction)

This protocol is suitable for plasma and serum samples.

- Thaw Samples: Thaw frozen plasma or serum samples on ice. Vortex briefly to ensure homogeneity.
- Spike Internal Standard (IS): To a 100 μL aliquot of the biological sample in a microcentrifuge tube, add 10 μL of the internal standard working solution (e.g., Chrysin-d5, 1 μg/mL).
- Vortex: Vortex the sample for 10 seconds.
- Add Extraction Solvent: Add 500 μL of diethyl ether (or ethyl acetate).
- Extraction: Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
- Centrifugation: Centrifuge the mixture at 12,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.
- Transfer Supernatant: Carefully transfer the upper organic layer to a new clean tube.
- Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 35°C.
- Reconstitution: Reconstitute the dried residue in 100 μ L of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex for 30 seconds.
- Final Centrifugation: Centrifuge at 12,000 x g for 5 minutes to pellet any insoluble debris.
- Injection: Transfer the supernatant to an HPLC vial with an insert and inject 5 μ L into the HPLC-MS/MS system.

HPLC-MS/MS Instrumentation and Conditions

- HPLC System: A UHPLC or standard HPLC system.
- Mass Spectrometer: A triple quadrupole mass spectrometer.



• Ionization Source: Electrospray Ionization (ESI), Positive Mode.

Table 1: HPLC Parameters

Parameter	Value
Column	C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.3 mL/min
Column Temperature	40°C
Injection Volume	5 μL
Gradient Elution	0-1 min: 30% B; 1-5 min: 30% to 90% B; 5-6 min: 90% B; 6-6.1 min: 90% to 30% B; 6.1-8 min: 30% B

Table 2: Mass Spectrometry Parameters (Predicted)

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)
8-Prenylchrysin	323.1	267.1	150	25
8-Prenylchrysin (confirming)	323.1	153.0	150	35
Chrysin-d5 (IS)	258.1	158.1	150	30

Note: The molecular weight of **8-Prenylchrysin** is 322.4 g/mol . The precursor ion [M+H]⁺ is m/z 323.1. The primary product ion (267.1) corresponds to the characteristic loss of a C4H8 (56 Da) fragment from the prenyl group. The secondary ion (153.0) is a common fragment from the flavonoid backbone.



Quantitative Data (Illustrative)

The following tables summarize the expected performance characteristics of the method, based on validated assays for structurally similar compounds like chrysin and 8-prenylnaringenin.[1][2]

Table 3: Calibration Curve and Sensitivity

Analyte	Matrix	Linearity Range (ng/mL)	LLOQ (ng/mL)	Correlation Coefficient (r²)
8-Prenylchrysin	Rat Plasma	0.1 - 50	0.1	> 0.995
8-Prenylchrysin	Human Serum	0.5 - 75	0.5	> 0.995

Table 4: Precision and Accuracy (n=6)

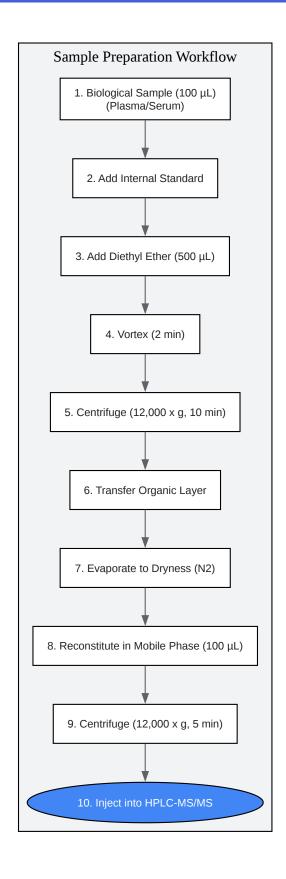
Matrix	Spiked Conc. (ng/mL)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (%RE)
Rat Plasma	0.2 (LQC)	< 15%	< 15%	± 15%
2.0 (MQC)	< 15%	< 15%	± 15%	
40.0 (HQC)	< 15%	< 15%	± 15%	

Table 5: Recovery and Matrix Effect

Analyte	Matrix	Extraction Recovery (%)	Matrix Effect (%)
8-Prenylchrysin	Rat Plasma	80 - 90%	95 - 105%

Visualizations

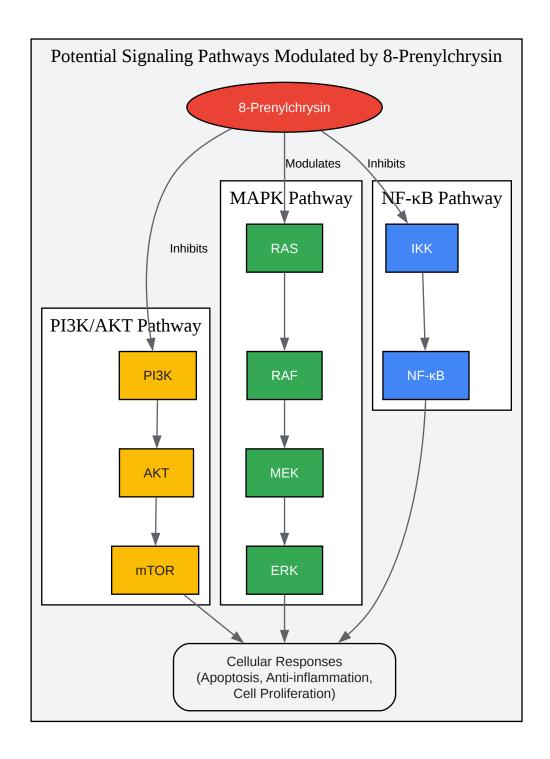




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Caption: Workflow for biological sample preparation.





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Caption: Signaling pathways modulated by chrysin.

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References

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- 2. Simultaneous Determination of Chrysin and Tectochrysin from Alpinia oxyphylla Fruits by UPLC-MS/MS and Its Application to a Comparative Pharmacokinetic Study in Normal and Dementia Rats PMC [pmc.ncbi.nlm.nih.gov]
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